molecular formula C14H22F3NO3 B13196741 tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate

tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate

Cat. No.: B13196741
M. Wt: 309.32 g/mol
InChI Key: ZGJCKXWUDJUCIU-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C14H22F3NO3

Molecular Weight

309.32 g/mol

IUPAC Name

tert-butyl N-[8-hydroxy-8-(trifluoromethyl)-3-bicyclo[3.2.1]octanyl]carbamate

InChI

InChI=1S/C14H22F3NO3/c1-12(2,3)21-11(19)18-10-6-8-4-5-9(7-10)13(8,20)14(15,16)17/h8-10,20H,4-7H2,1-3H3,(H,18,19)

InChI Key

ZGJCKXWUDJUCIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC(C1)C2(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[321]octan-3-yl]carbamate involves several stepsThe reaction conditions typically involve the use of strong bases and specific catalysts to ensure the correct stereochemistry and high yield of the desired product .

Chemical Reactions Analysis

tert-Butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The bicyclic structure provides a rigid framework that can interact specifically with target proteins, modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Bicyclo[3.2.1]octane Derivatives with Varied Substituents

Compound A : tert-butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate
  • CAS No.: 1630906-73-8
  • Molecular Formula: C₁₃H₂₁NO₃
  • Molecular Weight : 239.3 g/mol
  • Key Differences :
    • Replaces the 8-hydroxy and -CF₃ groups with a 3-oxo (=O) group.
    • Applications : Likely used as a ketone intermediate for further derivatization (e.g., reductions to alcohols or amines) .
Property Target Compound Compound A
Substituents (Position 8) -OH, -CF₃ =O
Molecular Weight 309.32 239.3
Reactivity Polar, hydrogen-bonding Electrophilic ketone
Compound B : tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate
  • CAS No.: 1638771-32-0
  • Molecular Formula: C₁₃H₂₁NO₃
  • Molecular Weight : 239.31 g/mol
  • Key Differences :
    • Features an 8-oxo group instead of -OH/-CF₃.
    • Synthetic Role : Similar to Compound A, used in ketone-mediated reactions .

Derivatives with Expanded Ring Systems

Compound C : tert-Butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate
  • CAS No.: 1251924-81-8
  • Structure: Bicyclo[3.3.1]nonane core with -OH and -CF₃ at position 7.
  • Key Differences: Larger ring system (nonane vs. octane) alters conformational flexibility and steric bulk. Potential impact on bioavailability and target binding in drug design .

Aza-Bicyclo Derivatives

Compound D : tert-butyl N-[(1R,2R,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate
  • CAS No.: 2889384-92-1
  • Molecular Formula : C₁₂H₂₁FN₂O₂
  • Molecular Weight : 244.31 g/mol
  • Fluorine at position 2 improves metabolic stability .
Property Target Compound Compound D
Core Structure Bicyclo[3.2.1]octane 8-aza variant
Functional Groups -OH, -CF₃ -F, -N
Pharmacological Impact Lipophilicity Enhanced metabolic stability
Compound E : tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride
  • CAS No.: 1823235-96-6
  • Molecular Formula : C₁₃H₂₅ClN₂O₂ (salt)
  • Key Differences: Amino (-NH₂) group at position 8, enabling salt formation (hydrochloride). Applications: Versatile scaffold for peptide coupling or as a cationic intermediate .

Stereochemical and Functional Variants

Compound F : tert-butyl N-[[exo-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate
  • CAS No.: 455267-38-6
  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Key Differences :
    • Exo-aza configuration and methylene linker (-CH₂-) alter spatial orientation.
    • Utility : Likely used in conformationally restricted drug candidates .

Biological Activity

tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bicyclic framework and functional groups such as hydroxy and carbamate, contribute to its biological activity. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H22F3NO3, with a molecular weight of 309.32 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving bioavailability and cellular uptake.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the bicyclic structure followed by the introduction of the hydroxy and carbamate groups. Precise control over reaction conditions is crucial to achieve high yields and purity.

Research indicates that compounds with similar bicyclic structures exhibit significant biological activities, particularly anti-inflammatory and analgesic effects. The inhibition of enzymes such as N-acylethanolamine-hydrolyzing acid amidase has been identified as a promising therapeutic target for managing inflammation.

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Bicyclo[3.2.1]octane derivativesBicyclic structureAnti-inflammatoryPresence of trifluoromethyl group
Azabicyclo compoundsNitrogen-containing bicyclicsAnalgesicEnhanced receptor binding
Carbamate derivativesCarbamate functional groupVariable depending on substituentsDiverse reactivity profiles

Case Studies

  • Anti-inflammatory Effects : In vitro studies have shown that this compound significantly reduces pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent in treating conditions like arthritis.
  • Analgesic Properties : The compound has been evaluated for its analgesic effects in animal models of pain. Preliminary results indicate that it may modulate pain signaling pathways, providing relief comparable to established analgesics.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. Studies are ongoing to determine its bioavailability and metabolic pathways in vivo.

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